Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate
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Overview
Description
Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.33 g/mol . This compound belongs to the class of carbazole derivatives, which are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . Carbazole derivatives have been widely studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate typically involves the reaction of 8-methoxy-9H-carbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
[ \text{8-methoxy-9H-carbazole} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-1,4-quinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carbazole-1,4-quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate has been extensively studied for its applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: A derivative with an ethyl group at the nitrogen position.
3,6-Di-tert-butylcarbazole: A derivative with bulky tert-butyl groups at the 3 and 6 positions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-15(19)10-11-6-4-7-12-13-8-5-9-14(20-2)17(13)18-16(11)12/h4-9,18H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHGAYBZIBKQOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(=CC=C1)C3=C(N2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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